

An In-depth Technical Guide to 2-Hydrazinoethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxyethylhydrazine**

Cat. No.: **B031387**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazinoethanol, also known as **2-hydroxyethylhydrazine**, is a versatile bifunctional organic compound with the chemical formula $C_2H_8N_2O$. Possessing both a hydroxyl and a hydrazine functional group, it serves as a valuable intermediate in a wide array of chemical syntheses. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Hydrazinoethanol, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

2-Hydrazinoethanol is a colorless to pale yellow, viscous liquid with a slight ammoniacal or fishy odor.^[1] Its bifunctionality imparts unique solubility characteristics, being miscible with water and lower alcohols, while having limited solubility in non-polar organic solvents.^[2] This profile is advantageous for its use in various biochemical and synthetic reactions.^[2]

Tabulated Physical and Chemical Data

Property	Value	References
Molecular Formula	$C_2H_8N_2O$	[3]
Molecular Weight	76.10 g/mol	[3]
CAS Number	109-84-2	[3]
Appearance	Colorless to pale yellow viscous liquid	[1]
Odor	Slight ammoniacal/fishy	[1]
Melting Point	-70 °C	
Boiling Point	155-160 °C at 32 mmHg	
Density	1.123 g/mL at 25 °C	
Solubility	Miscible with water and lower alcohols; slightly soluble in ether.	[2]
Flash Point	77 °C (closed cup)	
Refractive Index (n _{20/D})	1.493	
LogP	-1.68	[1]

Spectral Data

The structural features of 2-Hydrazinoethanol have been well-characterized by various spectroscopic techniques.

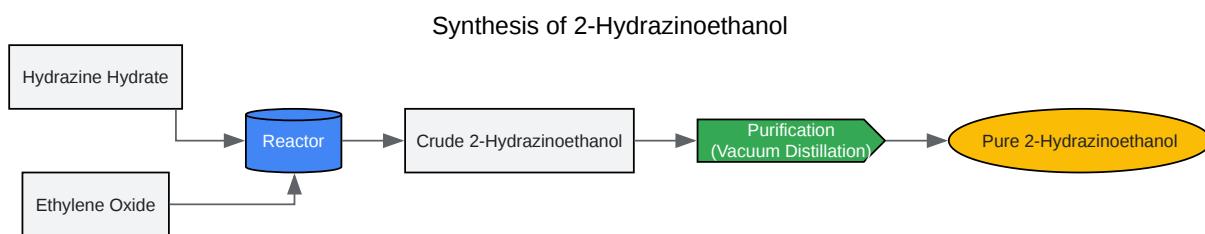
Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (D_2O): The proton NMR spectrum exhibits characteristic signals corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.
- ¹³C NMR: The carbon NMR spectrum shows two distinct signals for the two carbon atoms in the ethanol backbone.

Specific peak assignments and spectra can be found in various databases, and a representative spectrum is available on SpectraBase.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydrazinoethanol displays characteristic absorption bands corresponding to its functional groups. Key peaks include a broad O-H stretching band for the hydroxyl group, N-H stretching bands for the hydrazine group, and C-N and C-O stretching vibrations. A representative FTIR spectrum is available on SpectraBase.[3][6]


Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2-Hydrazinoethanol results in a molecular ion peak (M^+) and characteristic fragmentation patterns. The fragmentation is influenced by the presence of both the hydroxyl and hydrazine moieties. The NIST WebBook provides mass spectral data for this compound.[7][8]

Synthesis and Purification

The primary industrial synthesis of 2-Hydrazinoethanol involves the nucleophilic addition of hydrazine hydrate to ethylene oxide.[1][9] This reaction is typically performed under controlled temperature and pressure to ensure high purity and yield.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2-Hydrazinoethanol.

Experimental Protocol: Synthesis

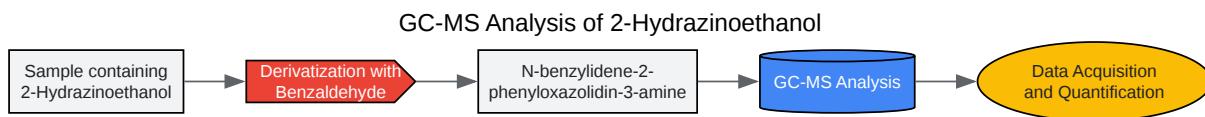
A detailed experimental procedure for the synthesis of 2-Hydrazinoethanol is outlined in a patent, which describes the reaction of 80% hydrazine hydrate with ethylene oxide in a micro-mixer system.[\[10\]](#)

- Reactant Preparation: Charge a liquefied gas storage tank with ethylene oxide and pressurize with nitrogen to 1.0-1.5 MPa. Charge a separate tank with 80% hydrazine hydrate. The molar ratio of hydrazine hydrate to ethylene oxide is maintained at 8:1.
- Reaction: The reactants are fed into a micro-mixer at a total flow rate of 2.0 L/h. The temperature of the micro-mixer is maintained at 40 °C, and the subsequent cracking reactor is kept at 60 °C. The back pressure is controlled between 1.5 and 2.5 MPa.
- Quenching: The reaction mixture is cooled using a micro heat exchanger set to 0-10 °C and collected in a reservoir tank.
- Work-up and Purification: The crude product is subjected to reduced pressure distillation to remove excess water and unreacted hydrazine hydrate, yielding the final product.[\[10\]](#)

Experimental Protocol: Purification

Purification of 2-Hydrazinoethanol is typically achieved by vacuum distillation to prevent decomposition at its atmospheric boiling point.[\[1\]](#) A standard laboratory distillation apparatus can be employed.

- Apparatus Setup: Assemble a standard distillation apparatus suitable for vacuum operation, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Distillation: Heat the crude 2-Hydrazinoethanol in the round-bottom flask under reduced pressure. Collect the fraction that distills at 155-160 °C and 32 mmHg. It is crucial to add boiling chips to ensure smooth boiling and to not distill to dryness to avoid potential hazards.[\[11\]](#)


Analytical Methods

The purity and concentration of 2-Hydrazinoethanol can be determined using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a highly sensitive and specific method, especially for detecting it as a potential genotoxic impurity in pharmaceuticals.[12]

GC-MS Analysis with Derivatization

Due to its polarity and reactivity, direct GC analysis of 2-Hydrazinoethanol can be challenging. Derivatization with benzaldehyde to form a more stable and less polar compound is a common approach.[13]

Derivatization and Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the GC-MS analysis of 2-Hydrazinoethanol via derivatization.

Experimental Protocol: GC-MS Analysis

A validated GC-MS method for the quantification of 2-Hydrazinoethanol has been described. [14]

- Sample Preparation and Derivatization: To a sample containing 2-Hydrazinoethanol, add benzaldehyde directly. The reaction is typically carried out in a 2:1 molar ratio of benzaldehyde to 2-Hydrazinoethanol to ensure complete conversion to N-benzylidene-2-phenyloxazolidin-3-amine and to avoid the formation of a monomeric by-product.[13] The mixture is heated to facilitate the reaction.
- GC-MS Conditions:
 - Column: A non-polar capillary column such as HP-5MS is suitable.[13]
 - Injection: The derivatized sample is injected into the GC-MS system.

- Detection: The analysis is performed using electron ionization (EI) in Selected Ion Recording (SIR) mode for enhanced sensitivity and specificity.[14]
- Quantification: The method demonstrates excellent sensitivity with a Limit of Detection (LOD) of 0.006 µg/mL and a Limit of Quantification (LOQ) of 0.02 µg/mL.[12]

Chemical Reactivity and Applications

The dual functionality of 2-Hydrazinoethanol makes it a versatile reagent in organic synthesis. The hydrazine moiety can act as a nucleophile, while the hydroxyl group can undergo typical alcohol reactions.

Key Reactions

- Formation of Heterocycles: It is a key building block for the synthesis of various heterocyclic compounds, such as pyrazoles, through condensation reactions with diketones or other suitable precursors. For instance, it reacts with (E)-3-dimethylamino-2-formylpropenenitrile to produce 1-(2-hydroxy-ethyl)-1H-pyrazole-4-carbonitrile.[1]
- Formation of Hydrazones: The hydrazine group readily reacts with aldehydes and ketones to form stable hydrazones. This reaction is the basis for its derivatization in analytical methods. [2]

Applications in Drug Development and Industry

- Pharmaceutical Intermediate: 2-Hydrazinoethanol is a crucial intermediate in the synthesis of various pharmaceuticals, including the antibacterial agent furazolidone.[9] It is also used in the development of potential antitumor and antibiotic drugs.[15]
- Agrochemicals: It is utilized as a plant growth regulator to induce flowering in pineapples and other Bromeliads.[1][16] One of its mechanisms of action in yeast is the inhibition of phospholipid methylation.[1][16]
- Polymer Chemistry: It serves as a stabilizer for polymers like polyurethane and polyacrylonitrile and as a crosslinking agent for epoxy resins, enhancing their mechanical and thermal properties.[15][17]

- Corrosion Inhibitor: Its ability to form protective films on metal surfaces makes it an effective corrosion inhibitor, particularly in oil wells.[15][17]

Toxicology and Safety

2-Hydrazinoethanol is classified as a toxic substance and requires careful handling.

Hazard Summary

- Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[3] Animal studies indicate that ingestion of less than 40 grams may be fatal or cause serious health damage. [18]
- Irritation: It causes skin and serious eye irritation.[3]
- Respiratory Effects: May cause respiratory irritation.[3] Inhalation of vapors can lead to drowsiness, dizziness, and in high concentrations, lung irritation and central nervous system depression.[18]
- Carcinogenicity: It is suspected of causing cancer.[3] There is limited evidence of a carcinogenic effect.[18]

Handling and Storage

2-Hydrazinoethanol should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves, safety goggles, and a respirator. It should be stored in a cool, dry, dark place away from incompatible materials such as oxidizing agents.[17] It is corrosive to rubber and glass products.[17]

Conclusion

2-Hydrazinoethanol is a chemical of significant industrial and research interest due to its versatile reactivity stemming from its bifunctional nature. Its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers underscores its importance. A thorough understanding of its physical and chemical properties, along with established protocols for its synthesis and analysis, is crucial for its safe and effective utilization in various scientific and industrial applications. This guide provides a foundational resource for professionals working with this valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Hydrazinoethanol | C₂H₈N₂O | CID 8017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 2-Hydrazinoethanol [webbook.nist.gov]
- 8. 2-Hydrazinoethanol [webbook.nist.gov]
- 9. nbinfo.com [nbinfo.com]
- 10. 2-Hydroxyethylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 11. stonylab.com [stonylab.com]
- 12. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nbinfo.com [nbinfo.com]
- 16. 2-hydrazinoethanol [sitem.herts.ac.uk]
- 17. jssunton.com [jssunton.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydrazinoethanol: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031387#physical-and-chemical-properties-of-2-hydrazinoethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com